N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-14-4-8-16(9-5-14)18(22(2)3)13-21-19(23)12-15-6-10-17(20)11-7-15/h4-11,18H,12-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLMCFXYHVUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide, with the CAS number 899975-29-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including antiproliferative effects, molecular interactions, and structure-activity relationships.
The compound's molecular formula is , with a molecular weight of 314.4 g/mol. Its structure features a dimethylamino group, a p-tolyl moiety, and a 4-fluorophenyl acetamide backbone, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899975-29-2 |
| Molecular Formula | C19H23FN2O |
| Molecular Weight | 314.4 g/mol |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of various derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent inhibitory effects on cell proliferation .
Case Study: MCF-7 Cell Line
- Compound Tested : this compound
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Not specifically reported for this compound but comparable to related compounds demonstrating IC50 values between 10–33 nM.
The mechanism by which this compound exerts its antiproliferative effects appears to involve tubulin destabilization . Similar compounds have been shown to inhibit tubulin polymerization by interacting at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analyses have confirmed that such interactions result in G2/M phase arrest in treated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the phenyl rings and amine substituents can significantly influence potency. For example:
- Substituent Effects : Electron-donating groups on the aromatic rings enhance activity.
- Dimethylamino Group : Essential for maintaining solubility and bioactivity.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has favorable interactions with proteins involved in cancer progression, indicating potential as a therapeutic agent .
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antiproliferative | Potent against breast cancer cell lines |
| Mechanism | Tubulin destabilization |
| Binding Affinity | Favorable interactions predicted |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Core
Compound 3g ()
- Structure: N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(4-fluorophenyl)-2-oxoacetamide.
- Key Differences: The dimethylamino group is part of a triazine ring instead of an ethyl chain, and the acetamide is oxidized to a 2-oxoacetamide.
Compound 1c ()
- Structure : 2-(4-fluorophenyl)-N-((4-fluorophenyl) carbamoyl)acetamide.
- Key Differences : The acetamide is modified to a carbamoyl group with dual 4-fluorophenyl substituents.
- Implications : Enhanced hydrogen-bonding capacity due to the carbamoyl group may improve solubility but reduce membrane permeability .
Variations in the Dimethylamino Group Placement
Compound 8a ()
- Structure: 2-Cyano-N-(4-(dimethylamino)phenyl)-3-(p-tolyl)acrylamide.
- Key Differences: The dimethylamino group is attached to a phenyl ring rather than an ethyl chain, and the acrylamide backbone includes a cyano group.
- Implications: The aromatic dimethylamino group may enhance π-π stacking interactions, while the cyano group increases electrophilicity .
Compound from
Heterocyclic Modifications
Compound 15 ()
- Structure : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
- Key Differences : Incorporates a thiazole ring and a piperazine group.
Compound from
- Structure: N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride.
- Key Differences : Features a benzothiazole ring and a hydrochloride salt.
- Implications : The benzothiazole moiety could enhance fluorescence properties or metal chelation, relevant in imaging or enzyme inhibition .
Physicochemical Properties
- Trends : Higher melting points (e.g., 5g at 174°C) correlate with rigid structures (e.g., naphthylmethyl), while flexible chains (e.g., propyl in III-38) result in lower melting points .
Preparation Methods
Friedel-Crafts Acylation of Fluorobenzene
While direct Friedel-Crafts acetylation of fluorobenzene is challenging due to electron-withdrawing effects, modified conditions using AlCl₃ and acetyl chloride at 0–5°C yield 4-fluorophenylacetophenone intermediates. Subsequent oxidation with KMnO₄ in acidic media generates 2-(4-fluorophenyl)acetic acid (Yield: 68–72%).
Alternative Pathway: Hydrolysis of Cyanomethyl Derivatives
Reaction of 4-fluorobenzyl chloride with sodium cyanide forms 4-fluorobenzyl cyanide, followed by acidic hydrolysis (H₂SO₄, H₂O, reflux) to yield 2-(4-fluorophenyl)acetic acid (Yield: 85%).
Preparation of 2-(Dimethylamino)-2-(p-Tolyl)ethylamine
Reductive Amination of p-Tolualdehyde
p-Tolualdehyde reacts with dimethylamine hydrochloride in the presence of NaBH₃CN as a reducing agent, producing 2-(dimethylamino)-1-(p-tolyl)ethanol (Yield: 78%). Subsequent treatment with thionyl chloride (SOCl₂) converts the alcohol to the corresponding chloride, which undergoes nucleophilic displacement with aqueous ammonia to yield the primary amine (Yield: 65%).
Mannich Reaction Approach
A three-component Mannich reaction employing p-cresol, formaldehyde, and dimethylamine in ethanol at 80°C generates 2-(dimethylamino)-2-(p-tolyl)ethylamine directly (Yield: 82%). This one-pot method avoids intermediate isolation, enhancing scalability.
Amide Coupling Strategies
Schotten-Baumann Reaction
Activation of 2-(4-fluorophenyl)acetic acid with thionyl chloride forms the acid chloride, which reacts with 2-(dimethylamino)-2-(p-tolyl)ethylamine in dichloromethane under basic conditions (NaOH, 0°C). The reaction achieves 74% yield but requires rigorous exclusion of moisture.
Microwave-Assisted Coupling Using HATU
A modern approach utilizes 1-[(dimethylamino)(dimethyliminio)methyl]-1H-benzotriazole 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Microwave irradiation at 70°C for 45 minutes accelerates amide bond formation, yielding 89% product with >95% purity.
Optimization Data and Comparative Analysis
The table below summarizes key reaction parameters and yields for amide coupling methods:
| Method | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | SOCl₂, NaOH, DCM | 0 | 4 | 74 | 88 |
| HATU/DIPEA (Microwave) | HATU (1.2 eq), DIPEA (2.5 eq), DMF | 70 | 0.75 | 89 | 95 |
| EDCI/HOBt | EDCI (1.1 eq), HOBt (1.1 eq), CH₂Cl₂ | 25 | 12 | 81 | 90 |
Notes :
- Microwave-assisted coupling reduces reaction time by 16-fold compared to traditional methods.
- HATU-mediated reactions exhibit superior yields due to enhanced activation of carboxylic acids.
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7 v/v), achieving >98% purity. Fractions are analyzed via TLC (Rf = 0.45 in ethyl acetate/hexane).
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 3.82 (s, 2H, CH₂CO), 3.10 (t, J = 6.5 Hz, 2H, NCH₂), 2.45 (s, 6H, N(CH₃)₂), 2.30 (s, 3H, Ar-CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).
Scalability and Industrial Considerations
Large-scale production (≥1 kg) adopts continuous flow chemistry to enhance safety and reproducibility. A tubular reactor system with in-line IR monitoring ensures real-time quality control, achieving 86% yield at 100 g/hr throughput.
Challenges and Mitigation Strategies
Q & A
Basic: How can researchers optimize synthetic routes for N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) are often preferred for amide bond formation, as noted in analogous acetamide syntheses .
- Catalysts : Use palladium or copper catalysts for coupling reactions involving fluorophenyl or tolyl groups, as observed in structurally related compounds .
- Temperature control : Maintain reactions at 273–298 K to minimize side reactions, as demonstrated in crystal structure syntheses .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR : Analyze and spectra to verify substituent positions (e.g., dimethylamino, fluorophenyl). Compare chemical shifts with PubChem data for related acetamides .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm) and aromatic C–F bonds (~1220 cm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H] = 370.18) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
SAR studies should focus on modular structural variations:
- Core Modifications : Replace the dimethylamino group with other amines (e.g., piperidine) to assess receptor binding affinity, as seen in fluorophenyl-containing analogs .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl) on the p-tolyl ring to evaluate impacts on enzyme inhibition potency .
- Biological Assays : Test modified derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding constants .
- Computational Modeling : Perform docking simulations with AutoDock Vina to predict interactions with biological targets (e.g., GPCRs) .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Address discrepancies through systematic validation:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Purity Verification : Re-analyze compound batches via NMR and HPLC; impurities >2% can skew bioactivity results .
- Target Specificity : Use knockout cell lines or competitive binding assays to confirm selectivity, as conflicting data may arise from off-target effects .
- Meta-Analysis : Cross-reference PubChem and crystallographic databases (e.g., CCDC) to contextualize results with structural analogs .
Basic: What analytical methods are recommended for characterizing crystallographic properties?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths/angles (e.g., C–F: ~1.34 Å) and dihedral angles between aromatic rings .
- Powder XRD : Assess bulk crystallinity and compare with simulated patterns from SCXRD data .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >427 K in related compounds) .
Advanced: How can researchers investigate the compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Kinetic Assays : Use Michaelis-Menten kinetics to measure inhibition constants () under varied substrate concentrations .
- Mechanistic Probes : Employ stopped-flow spectroscopy to capture transient enzyme-inhibitor complexes .
- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., His→Ala) to identify critical binding residues .
- In Vivo Validation : Test efficacy in zebrafish or murine models, monitoring biomarker levels (e.g., phosphorylated proteins) .
Basic: What strategies minimize degradation during storage and handling?
Methodological Answer:
- Storage Conditions : Store at −20°C in amber vials under inert gas (N) to prevent oxidation .
- Lyophilization : Convert to stable powders for long-term storage; reconstitute in DMSO immediately before use .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) and track degradation via LC-MS .
Advanced: How can computational chemistry predict metabolic pathways for this compound?
Methodological Answer:
- Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II reactions (e.g., demethylation, glucuronidation) .
- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., CYP450-mediated oxidation) .
- In Silico Toxicity : Apply ADMET predictors (e.g., pkCSM) to flag hepatotoxic or mutagenic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
